diiodo-lambda~5~-phosphane CAS No. 92803-09-3](/img/structure/B14369412.png)
[2-(Diethylphosphanyl)ethenyl](diethyl)diiodo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of both diethylphosphanyl and diiodo-lambda~5~-phosphane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane typically involves the reaction of diethylphosphanyl compounds with iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also include continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups.
Substitution: The diiodo groups can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is used as a reagent in the synthesis of complex organophosphorus compounds. Its unique reactivity makes it valuable for creating new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study phosphine interactions with biological molecules. Its ability to form stable complexes with metals also makes it useful in bioinorganic chemistry.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including catalysts and polymers. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylphosphanyl)ethenyldibromo-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldichloro-lambda~5~-phosphane
- 2-(Diethylphosphanyl)ethenyldifluoro-lambda~5~-phosphane
Uniqueness
Compared to similar compounds, 2-(Diethylphosphanyl)ethenyldiiodo-lambda~5~-phosphane is unique due to the presence of diiodo groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications where specific chemical properties are required.
Propriétés
Numéro CAS |
92803-09-3 |
|---|---|
Formule moléculaire |
C10H22I2P2 |
Poids moléculaire |
458.04 g/mol |
Nom IUPAC |
2-diethylphosphanylethenyl-diethyl-diiodo-λ5-phosphane |
InChI |
InChI=1S/C10H22I2P2/c1-5-13(6-2)9-10-14(11,12,7-3)8-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
JLVOHJKIGKEMSL-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)C=CP(CC)(CC)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
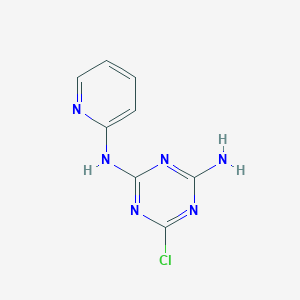
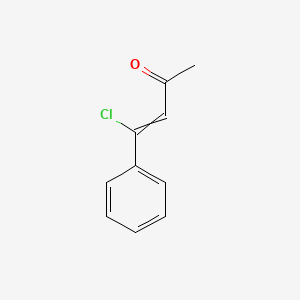
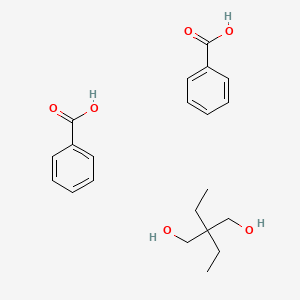
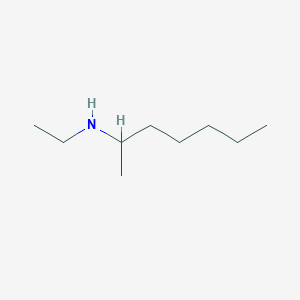
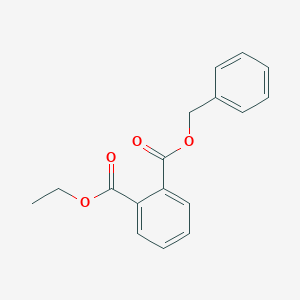

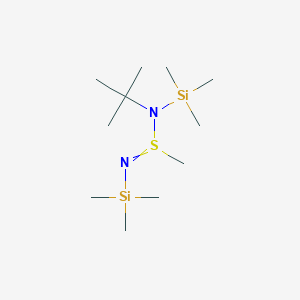
![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
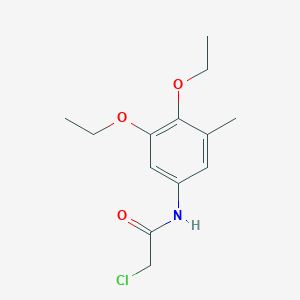
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)

